molecular formula C3H6BrClN4 B6197555 4-bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride CAS No. 2680528-55-4

4-bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride

Cat. No.: B6197555
CAS No.: 2680528-55-4
M. Wt: 213.5
InChI Key:
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Description

4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the bromination of 1-methyl-1H-1,2,3-triazole. One common method includes reacting 1-methyl-1H-1,2,3-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl or alkyne-linked products.

Scientific Research Applications

4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-1,2,3-triazole: A closely related compound with similar chemical properties but lacking the amine group.

    1-Methyl-1H-1,2,3-triazole: The parent compound without the bromine substitution.

    4,5-Diphenyl-1H-imidazole: Another heterocyclic compound with different substitution patterns and biological activities.

Uniqueness

4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

2680528-55-4

Molecular Formula

C3H6BrClN4

Molecular Weight

213.5

Purity

95

Origin of Product

United States

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